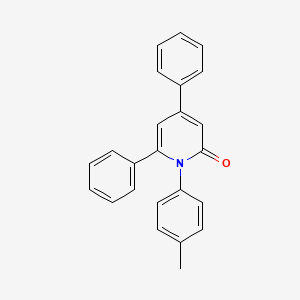
4,6-Diphenyl-1-(4-tolyl)-2-pyridone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diphenyl-1-(4-tolyl)-2-pyridone is a heterocyclic compound that features a pyridone ring substituted with phenyl and tolyl groups
Preparation Methods
The synthesis of 4,6-Diphenyl-1-(4-tolyl)-2-pyridone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tolylamine with benzaldehyde derivatives in the presence of a catalyst to form the desired pyridone ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Chemical Reactions Analysis
4,6-Diphenyl-1-(4-tolyl)-2-pyridone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridone ring.
Substitution: The phenyl and tolyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
4,6-Diphenyl-1-(4-tolyl)-2-pyridone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-1-(4-tolyl)-2-pyridone involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
4,6-Diphenyl-1-(4-tolyl)-2-pyridone can be compared with other similar compounds, such as:
4,6-Diphenyl-2-pyridone: Lacks the tolyl group, which may affect its chemical reactivity and biological activity.
4,6-Diphenyl-1-(4-methylphenyl)-2-pyridone: Similar structure but with a different substitution pattern, leading to variations in properties and applications.
4,6-Diphenyl-1-(4-chlorophenyl)-2-pyridone:
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and the resulting implications for its reactivity and applications.
Properties
CAS No. |
62219-17-4 |
|---|---|
Molecular Formula |
C24H19NO |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4,6-diphenylpyridin-2-one |
InChI |
InChI=1S/C24H19NO/c1-18-12-14-22(15-13-18)25-23(20-10-6-3-7-11-20)16-21(17-24(25)26)19-8-4-2-5-9-19/h2-17H,1H3 |
InChI Key |
GGFSUMSWIRCAEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















